3-Nitroso-4-hydroxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22308-86-7 |
|---|---|
Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-hydroxy-3-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H |
InChI Key |
URYFIFZHDHMAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitroso 4 Hydroxycoumarin
Direct Nitrosation Approaches
Direct nitrosation involves the introduction of a nitroso group onto the 4-hydroxycoumarin (B602359) backbone in a single step. This is typically achieved through electrophilic or reductive pathways.
Electrophilic Nitrosation Reactions
Electrophilic nitrosation is the most common method for introducing a nitroso group onto an active methylene (B1212753) or methine carbon. The reaction of 4-hydroxycoumarin with a source of the nitrosonium ion (NO⁺) would be the primary route to explore. A common reagent for this transformation is nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The proposed mechanism would involve the attack of the electron-rich C3 position of 4-hydroxycoumarin on the nitrosonium ion. The enolic nature of the 4-hydroxy group makes the C3 position particularly susceptible to electrophilic attack.
Hypothetical Reaction Scheme:
However, it is crucial to note that extensive searches of chemical literature did not yield specific examples or optimized conditions for this direct nitrosation on 4-hydroxycoumarin to produce the 3-nitroso derivative in a stable, isolable form. It is plausible that the resulting 3-nitroso compound is highly reactive or unstable under the reaction conditions, potentially leading to further oxidation to the 3-nitro derivative or other decomposition products.
Reductive Nitrosation Pathways
Reductive nitrosation offers an alternative strategy, although it is less commonly employed for C-nitrosation. This would theoretically involve the reaction of a suitable precursor with a reducing agent in the presence of a nitrosating agent. This pathway is more speculative for this particular substrate and lacks precedent in the available literature for 4-hydroxycoumarin derivatives.
Indirect Synthetic Routes
Indirect methods would involve the synthesis of a pre-functionalized coumarin (B35378) followed by transformation of the substituent at the C3 position into a nitroso group.
Transformations from Pre-functionalized Coumarins
A plausible indirect route could involve the synthesis of 3-amino-4-hydroxycoumarin followed by its oxidation. The synthesis of 3-amino-4-hydroxycoumarin has been reported. nih.gov Subsequent controlled oxidation of the amino group could potentially yield the desired 3-nitroso compound. Oxidizing agents such as Caro's acid (peroxymonosulfuric acid) or other peroxy acids might be employed for this transformation.
Hypothetical Reaction Scheme:
Cyclization Reactions Incorporating Nitroso Precursors
Another indirect approach would involve the cyclization of a precursor that already contains the nitroso functionality. This would likely be a complex multi-step synthesis. For instance, one could envision a reaction between a salicyl derivative and a malonic acid derivative bearing a nitroso group. However, the synthesis and stability of such a nitroso-containing malonic acid derivative would present significant challenges. There are no reported examples of this strategy being used for the synthesis of 3-nitroso-4-hydroxycoumarin.
Catalytic Strategies in this compound Synthesis
The use of catalysts could potentially offer milder reaction conditions and improved selectivity for the synthesis of this compound. While various catalytic methods have been developed for the synthesis of other 3-substituted 4-hydroxycoumarins, including alkylated and arylated derivatives, there is no specific mention in the literature of catalytic strategies being successfully applied for the direct C-nitrosation of 4-hydroxycoumarin.
Theoretical catalytic approaches could involve:
Metal-catalyzed nitrosation: Transition metal catalysts could potentially activate the nitrosating agent or the coumarin substrate.
Organocatalysis: Chiral or achiral organocatalysts could be explored to facilitate the reaction under mild conditions.
Despite these theoretical possibilities, the lack of published research in this specific area underscores the challenges associated with the synthesis of this compound.
Homogeneous Catalysis
Homogeneous catalysis in the context of C-3 functionalization of 4-hydroxycoumarin typically involves the use of soluble acids or metal complexes that activate either the coumarin substrate or the electrophile in the same phase. While specific studies detailing homogeneous catalysts exclusively for the C-3 nitrosation of 4-hydroxycoumarin are limited, extensive research on analogous electrophilic substitutions, such as nitration and alkylation, provides significant insight.
The fundamental reaction for nitrosation involves the generation of a nitrosating agent, commonly nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium. The acid catalyst, typically a Brønsted acid like sulfuric or acetic acid, protonates nitrous acid to facilitate the formation of the highly electrophilic nitrosonium ion (NO⁺).
Research into other N-nitrosation reactions has shown that certain anions can be particularly effective homogeneous catalysts. The thiocyanate (B1210189) anion (SCN⁻), for instance, is known to be a potent catalyst for nitrosamine (B1359907) formation and could theoretically accelerate the C-nitrosation at the 3-position of 4-hydroxycoumarin. nih.gov
Lewis acids have also been employed to catalyze reactions at the C-3 position. Catalysts such as iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have proven effective in promoting alkylation and other additions. researchgate.net For instance, the alkylation of 4-hydroxycoumarin with styrene (B11656) derivatives has been successfully catalyzed by bismuth(III) compounds. researchgate.net These catalysts function by coordinating to the coumarin's carbonyl oxygen, increasing the nucleophilicity of the C-3 position and facilitating the attack by the electrophile.
Table 1: Examples of Homogeneous Catalysts in C-3 Functionalization of 4-Hydroxycoumarin Derivatives Note: This data is based on analogous C-3 substitution reactions, not specifically nitrosation.
| Catalyst | Reaction Type | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Yb(OTf)₃ | Alkylation | 4-Hydroxycoumarin | 85 | researchgate.net |
| FeCl₃ | Alkylation | 4-Hydroxycoumarin | 77 | researchgate.net |
| Iodine (I₂) | Alkylation | 4-Hydroxycoumarin | 80 | researchgate.net |
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and potential for reuse, aligning with the principles of green chemistry. For electrophilic substitutions on the 4-hydroxycoumarin ring, solid acid catalysts are of particular interest.
Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been effectively used as a recyclable, heterogeneous catalyst for the synthesis of coumarin derivatives via the Pechmann condensation. scispace.comscispace.comresearchgate.net Its application could be extended to the acid-catalyzed nitrosation of 4-hydroxycoumarin, where it would serve as the proton source to generate the nitrosonium ion from sodium nitrite.
Another relevant example is the use of montmorillonite (B579905) K-10 clay, which has been utilized for the solvent-free, regioselective nitration of 4-hydroxycoumarin under microwave irradiation. researchgate.net This method demonstrates the potential of clay-based catalysts to promote electrophilic substitution at the C-3 position efficiently. The acidic sites on the clay surface can facilitate the formation of the electrophile in a manner similar to homogeneous acid catalysts.
Table 2: Heterogeneous Catalysts Used in Coumarin Synthesis and Functionalization Note: This data is based on analogous reactions.
| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Pechmann Condensation | Solvent-free, 110°C | Reusable, Green | scispace.comscispace.comresearchgate.net |
Solvent System Considerations in Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, as it can influence reactant solubility, reaction rate, and even the reaction pathway. The nitrosation reaction is typically performed in an acidic medium, where the solvent can also act as the catalyst.
Commonly used solvents for the analogous nitration reaction include concentrated sulfuric acid and glacial acetic acid. scispace.comresearchgate.netchemmethod.com Concentrated sulfuric acid is a strong dehydrating agent and ensures the complete generation of the electrophile (nitronium ion in nitration, nitrosonium in nitrosation). Glacial acetic acid is a polar protic solvent that can facilitate the dissolution of 4-hydroxycoumarin and the nitrite salt while maintaining the required acidic environment. sigmaaldrich.com
The polarity of the solvent can have a profound effect on the reaction outcome. A study on the reaction of 4-hydroxycoumarin with a nitro-containing reactant demonstrated a remarkable solvent effect; the reaction yielded a furo[3,2-c]chromene in water, but a pyrano[3,2-c]chromene in DMSO. rsc.org This highlights the ability of the solvent to direct the reaction towards different structural isomers. In the synthesis of this compound, the choice of solvent could similarly influence the stability of intermediates and transition states, thereby affecting yield and purity. For instance, in less polar solvents, the enol tautomer of 4-hydroxycoumarin may be more prevalent, potentially affecting its reactivity toward the nitrosating agent. researchgate.net
Furthermore, green chemistry principles encourage the use of environmentally benign solvents. Water has been shown to have a significant positive effect on the rate and selectivity of some coumarin reactions. rsc.orgrsc.org Solvent-free approaches, such as using ball-milling, represent an even more environmentally friendly alternative, eliminating solvent use entirely. rsc.org
Reaction Optimization Techniques in Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as dinitrosated or oxidized species. Key parameters for optimization include temperature, reaction time, and reagent stoichiometry.
Temperature Control: Electrophilic substitution reactions on activated rings like 4-hydroxycoumarin are often highly exothermic. Precise temperature control is essential. For the analogous nitration of coumarin derivatives, reactions are typically conducted at low temperatures, often between 0°C and 10°C, by using an ice bath. scispace.comresearchgate.netchemmethod.com Maintaining a low temperature helps to control the reaction rate, preventing over-reaction and decomposition of the desired product. Studies on the nitration of 4,7-dimethylcoumarin (B83668) showed that temperature and reaction time were critical factors in determining the isomeric ratio of the products. chemmethod.com
Reaction Time: The duration of the reaction must be carefully monitored, often by thin-layer chromatography (TLC), to ensure the complete consumption of the starting material without allowing for the degradation of the product. rsc.org In the synthesis of different nitro-coumarin isomers, reaction times ranging from one hour to overnight were used to target specific products. chemmethod.com
Stoichiometry: The molar ratio of the reactants—4-hydroxycoumarin, the nitrite source, and the acid—must be optimized. An excess of the nitrosating agent could lead to the formation of undesired byproducts, while an insufficient amount would result in an incomplete reaction.
Alternative Energy Sources: Modern optimization techniques often involve the use of alternative energy sources to enhance reaction rates and yields. Microwave irradiation has been successfully used to accelerate the synthesis of various 4-hydroxycoumarin derivatives, often leading to shorter reaction times and cleaner reactions compared to conventional heating. researchgate.netrsc.org Another advanced technique is the use of mechanical energy via ball-milling, which can facilitate solvent- and catalyst-free reactions, offering a highly efficient and green synthetic route. rsc.org
Reactivity and Reaction Pathways of 3 Nitroso 4 Hydroxycoumarin
Electrophilic Reactions of the Nitroso Moiety
The nitroso group (–N=O) is a versatile functional group that can exhibit electrophilic character. The nitrogen atom, being bonded to a highly electronegative oxygen atom, is electron-deficient and thus susceptible to attack by nucleophiles. While specific studies on the electrophilic reactions of 3-Nitroso-4-hydroxycoumarin are not extensively documented, the general reactivity of nitroso compounds suggests several potential transformations.
Nitroso compounds are known to be highly reactive electrophiles, participating in various reactions, including ene reactions. researchgate.net The electrophilicity of the nitroso group can be further enhanced by the presence of electron-withdrawing groups. In the case of this compound, the coumarin (B35378) ring system, particularly the electron-withdrawing carbonyl group, can influence the reactivity of the nitroso moiety.
Furthermore, electrophiles can facilitate N-nitrosamine formation, highlighting the role of the nitroso group in reactions with nucleophilic nitrogen compounds. nih.gov While this typically involves the reaction of a secondary amine with a nitrosating agent, the electrophilic nature of the nitroso group in this compound suggests its potential to react with various nucleophiles.
Nucleophilic Reactions Involving the Coumarin Core
The 4-hydroxycoumarin (B602359) core possesses several sites susceptible to nucleophilic attack. The C4-hydroxyl group imparts acidic character to the proton, allowing for deprotonation and subsequent O-alkylation or acylation. More significantly, the C3 position is activated by the adjacent carbonyl group and the enolic hydroxyl group, making it a prime target for nucleophiles.
While the presence of the nitroso group at C3 in this compound alters the typical reactivity profile, the general principles of nucleophilic attack on the coumarin ring remain relevant. For instance, in related 3-substituted-4-hydroxycoumarins, the C4 position can still undergo reactions. researchcommons.org Theoretical studies on heterocyclic diones, which share structural similarities with the coumarin core, indicate that nucleophilic addition can occur at various positions, including the carbonyl carbons and the double bond. acs.org
In the broader context of coumarin chemistry, ring-opening reactions initiated by nucleophilic attack are also known to occur, leading to the formation of various derivatives. nih.gov The specific conditions and the nature of the nucleophile would determine the outcome of such reactions with this compound.
Tautomerism and Isomerization Studies
Tautomerism is a key feature of this compound, which can exist in multiple forms due to the migration of a proton.
Keto-Enol Tautomerism
Similar to its parent compound, 4-hydroxycoumarin, this compound can exhibit keto-enol tautomerism. The equilibrium between the 4-hydroxy-2H-chromen-2-one (enol) form and the chromane-2,4-dione (keto) form is a fundamental characteristic of this class of compounds. The stability of these tautomers can be influenced by the solvent and other substituents on the coumarin ring. scienceinfo.comyoutube.com
Nitroso-Oxime Tautomerism
A crucial tautomeric equilibrium specific to this compound is the nitroso-oxime tautomerism. This involves the migration of the hydroxyl proton from the C4 position to the oxygen of the nitroso group, or the migration of a proton from an adjacent carbon if available, to form an oxime. Generally, for nitroso compounds with an α-hydrogen, the equilibrium lies far to the right, favoring the more stable oxime form. doubtnut.com This stability is attributed to the stronger carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound. echemi.comstackexchange.com In the case of this compound, the equilibrium would be between the 3-nitroso-4-hydroxy form and the 3-oximino-chromane-2,4-dione form.
| Tautomeric Form | Structural Features |
| Keto-Enol | |
| 4-Hydroxy-3-nitroso-2H-chromen-2-one (Enol) | Enolic hydroxyl at C4, nitroso group at C3. |
| 3-Nitroso-chromane-2,4-dione (Keto) | Ketone at C4, nitroso group at C3. |
| Nitroso-Oxime | |
| 3-Nitroso-4-hydroxy-2H-chromen-2-one (Nitroso) | Nitroso group at C3. |
| 3-Oximino-chromane-2,4-dione (Oxime) | Oxime group at C3. |
Cycloaddition Reactions
Nitroso compounds are well-documented participants in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-deficient nitroso group readily reacts with dienes in hetero-Diels-Alder reactions to form 3,6-dihydro-1,2-oxazines. nih.gov This reactivity has been extensively utilized in organic synthesis. The presence of electron-withdrawing groups on the nitroso compound can accelerate these reactions.
Given this precedent, this compound is expected to undergo [4+2] cycloaddition reactions with various dienes. The coumarin scaffold would likely influence the stereochemical outcome of such reactions. Additionally, nitrosoarenes have been shown to react with alkynes in formal [4+2] cycloadditions to yield N-hydroxyindoles, suggesting another potential reaction pathway for this compound. nih.gov Nitrones, which can be formed from the oxime tautomer, are also known to undergo 1,3-dipolar cycloadditions. rsc.org
| Reaction Type | Reactant | Product Type |
| Hetero-Diels-Alder | Conjugated Diene | 3,6-Dihydro-1,2-oxazine derivative |
| [4+2] Cycloaddition | Alkyne | N-Hydroxyindole analogue |
| 1,3-Dipolar Cycloaddition (from oxime tautomer) | Alkene/Alkyne | Isoxazoline/Isoxazole derivative |
Condensation Reactions
The 4-hydroxycoumarin moiety is known to participate in various condensation reactions. For instance, condensation of 4-hydroxycoumarin with aldehydes can lead to the formation of bis-coumarin derivatives. nih.gov While the C3 position in this compound is substituted, the reactivity of the C4-hydroxyl group and the potential for the coumarin ring to participate in condensation reactions under certain conditions should not be discounted.
Reactions involving the active methylene (B1212753) group at C3 of 4-hydroxycoumarin are common. sciencepg.com Although this position is occupied by the nitroso group in the target compound, reactions that proceed via the enolate or involve the hydroxyl group directly are still plausible. For example, 3-acetyl-4-hydroxycoumarin undergoes condensation with various reagents to form fused heterocyclic systems. researchcommons.orgresearchgate.net By analogy, the nitroso group in this compound could potentially be displaced or participate in a condensation reaction, leading to more complex heterocyclic structures.
| Reactant | Product Type | Reference Reaction |
| Aromatic Aldehydes | Bis-coumarin derivatives | Condensation of 4-hydroxycoumarin |
| Active Methylene Compounds | Fused heterocyclic systems | Condensation of 3-acetyl-4-hydroxycoumarin |
Derivatization Strategies
The strategic modification of this compound opens avenues to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These strategies can be broadly categorized into the introduction of additional functionalities and the formation of fused heterocyclic systems.
Introduction of Additional Functionalities
The nitroso group at the 3-position of the 4-hydroxycoumarin scaffold serves as a versatile handle for the introduction of various functional groups. A key transformation is the reduction of the nitroso group to an amino group, yielding 3-amino-4-hydroxycoumarin. This amino derivative is a valuable intermediate for further functionalization. For instance, it can undergo acylation, alkylation, and diazotization reactions, allowing for the attachment of a wide array of substituents.
The synthesis of 3-amino-4-hydroxycoumarin from its 3-nitroso precursor can be achieved through various reducing agents. While specific studies on the reduction of this compound are not extensively detailed in readily available literature, the reduction of the closely related 3-nitro-4-hydroxycoumarin to 3-amino-4-hydroxycoumarin is well-established and suggests a feasible pathway for the nitroso analogue. nih.gov This transformation is significant as 3-amino-4-hydroxycoumarin and its derivatives have been investigated for their anticoagulant properties. nih.gov
Furthermore, the 3-nitroso group can potentially be oxidized to a 3-nitro group, providing another route to functionalized coumarins. The resulting 3-nitro-4-hydroxycoumarin is a known compound that can be used as a starting material for various synthetic transformations. researchgate.net For example, 3-nitro-4-hydroxycoumarin can be converted to 4-chloro-3-nitrocoumarin, which is a reactive intermediate for nucleophilic substitution reactions.
Formation of Fused Heterocyclic Systems (e.g., pyrrolocoumarins, pyranocoumarins)
The 4-hydroxycoumarin scaffold is a well-known precursor for the synthesis of various fused heterocyclic systems, including pyrrolocoumarins and pyranocoumarins. While direct use of this compound in these syntheses is not extensively documented, its derivatives, particularly 3-amino-4-hydroxycoumarin, are key intermediates in the construction of these fused rings.
Pyrrolocoumarins: The synthesis of pyrrolocoumarins often involves the reaction of a 3-amino-4-hydroxycoumarin derivative with a suitable dicarbonyl compound or its equivalent. For example, the reaction of 3-amino-4-hydroxycoumarin with α-haloketones or other bifunctional electrophiles can lead to the formation of a pyrrole (B145914) ring fused to the coumarin core. These reactions often proceed through an initial N-alkylation followed by an intramolecular condensation.
Pyranocoumarins: The synthesis of pyranocoumarins can be achieved through various strategies, often involving the reaction of 4-hydroxycoumarin with α,β-unsaturated carbonyl compounds or other suitable precursors. mdpi.comrsc.orgnih.gov For instance, a common method is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. While not directly involving the 3-nitroso derivative, the functionalization at the 3-position can influence the reactivity and outcome of these cyclization reactions.
Redox Chemistry of the Nitroso Group
The nitroso group (-N=O) in this compound is redox-active and can undergo both oxidation and reduction reactions, providing access to a range of other functionalized coumarins.
Reduction: The reduction of the nitroso group is a key transformation that leads to the formation of the corresponding amino group (-NH2). This reaction is of significant synthetic importance as it converts the electrophilic nitroso group into a nucleophilic amino group, which can then be used for a variety of subsequent derivatization reactions. Common reducing agents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation can be employed for this purpose. The resulting 3-amino-4-hydroxycoumarin is a valuable building block for the synthesis of more complex heterocyclic systems. The reduction of nitroso compounds can also proceed through an intermediate hydroxylamine (B1172632) (-NHOH) stage. The formation and subsequent reactions of aryl and heterocyclic nitroso compounds and their reduction products have been studied in the context of their biological activities and toxicities. nih.gov
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2). This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids, or nitric acid. The resulting 3-nitro-4-hydroxycoumarin is a stable compound that has been used as an intermediate in the synthesis of other coumarin derivatives. researchgate.net The nitration of 4-hydroxycoumarin with a mixture of glacial acetic acid and concentrated nitric acid is a known method to produce 3-nitro-4-hydroxycoumarin. researchgate.net
The redox chemistry of the nitroso group in this compound provides a versatile tool for the synthesis of a variety of functionalized coumarin derivatives with potential applications in various fields of chemistry and biology.
Theoretical and Computational Investigations of 3 Nitroso 4 Hydroxycoumarin
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For 3-nitroso-4-hydroxycoumarin, these methods can offer a detailed understanding of its fundamental chemical nature.
A primary application of quantum chemical calculations is the determination of the molecule's equilibrium geometry and the nature of its chemical bonds. By solving the electronic Schrödinger equation, properties such as bond lengths, bond angles, and dihedral angles can be calculated.
For the 4-hydroxycoumarin (B602359) scaffold, DFT calculations have been shown to provide results that are in good agreement with experimental X-ray crystallographic data. mdpi.com The introduction of a nitroso group at the C3 position is expected to influence the electron distribution within the coumarin (B35378) ring system. The nitroso group is known to be an electron-withdrawing group, which would likely affect the bond lengths and angles in its vicinity.
An illustrative comparison of expected bond lengths for the 4-hydroxycoumarin core of this compound, based on data from a related compound, 3-methoxycarbonyl-4-hydroxycoumarin, is presented below. mdpi.com
Table 1: Illustrative Calculated vs. Experimental Bond Lengths for the Core Structure of a 4-Hydroxycoumarin Derivative.
| Bond | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) | Experimental Bond Length (Å) |
|---|---|---|
| C1-O1 | 1.21 | 1.19 |
| C8-O3 | 1.32 | 1.31 |
| C8-C9 | 1.39 | 1.37 |
Data is for 3-methoxycarbonyl-4-hydroxycoumarin and is intended for illustrative purposes. mdpi.com
Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. In nitro-substituted aromatic compounds, both the HOMO and LUMO energies are typically lowered, affecting the electronic transition properties. aip.org
Natural Bond Orbital (NBO) analysis can also be employed to provide a more detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, as well as to quantify the charge distribution on each atom.
The presence of the nitroso and hydroxyl groups in this compound introduces the possibility of different conformations and tautomeric forms. The rotation around the C3-N bond and the orientation of the hydroxyl proton can lead to various stable or metastable structures.
Computational methods can be used to perform a systematic search for the various possible conformers and to calculate their relative energies. nih.gov This allows for the identification of the most stable conformer in the gas phase and in different solvents, which can be modeled using implicit or explicit solvent models. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivity and biological activity.
Moreover, the 4-hydroxycoumarin moiety is known to exist in several tautomeric forms. acs.org Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. For this compound, the equilibrium between the 4-hydroxy-3-nitroso form and its potential tautomers, such as a quinone-oxime form, would be of significant interest.
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For this compound, this could be applied to understand its synthesis, degradation, or its interaction with other molecules.
For instance, the acylation of 4-hydroxycoumarin has been a subject of interest, and computational studies could elucidate the mechanism of nitrosation at the C3 position. researchgate.net Similarly, the role of 4-hydroxycoumarin derivatives in various reactions, such as their antioxidant activity or their ability to participate in condensation reactions, can be explored. mdpi.comresearchgate.net By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified.
Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated and compared with experimental IR spectra. This can aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O, O-H, and N=O groups can be predicted. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org These predicted NMR parameters are highly valuable for the structural elucidation of complex organic molecules.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov This can provide insights into the electronic transitions occurring within the molecule. For nitrobenzene, for example, the absorption spectrum shows distinct bands that have been analyzed using computational methods. acs.org
Table 2: Illustrative Predicted Spectroscopic Data for a 4-Hydroxycoumarin Derivative.
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
|---|---|---|
| IR | C=O stretch | ~1700 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |
| ¹³C NMR | Carbonyl carbon | ~160 ppm |
| UV-Vis | λmax | ~300-350 nm |
Values are approximate and based on general data for 4-hydroxycoumarin derivatives. nih.govacs.org
Molecular Dynamics Simulations
While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would involve solving Newton's equations of motion for the atoms of the system.
These simulations can provide information on:
Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Flexibility: The range of motion of different parts of the molecule.
Intermolecular Interactions: If studied in complex with another molecule (e.g., a protein), MD simulations can reveal the key interactions responsible for binding and the stability of the complex.
Structure-Reactivity Relationship Studies
By combining the insights from quantum chemical calculations and potentially experimental data, structure-reactivity relationships (QSRR) can be established. These relationships aim to correlate the calculated molecular properties (descriptors) with the observed reactivity of a series of related compounds.
For this compound and its derivatives, quantum chemical descriptors such as:
HOMO and LUMO energies
Hardness and softness
Electronegativity
Atomic charges
Dipole moment
could be correlated with their reactivity in specific chemical transformations or their biological activity. This approach is instrumental in the rational design of new molecules with desired properties.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both one-dimensional and two-dimensional NMR methods are employed to gain a comprehensive understanding of the atomic arrangement in 3-Nitroso-4-hydroxycoumarin.
One-Dimensional NMR (¹H and ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The ¹H NMR spectrum of coumarin (B35378) derivatives typically displays signals in the aromatic region (around 7.0-8.0 ppm). For the parent 4-hydroxycoumarin (B602359), aromatic protons appear as multiplets in this region. The introduction of a nitroso group at the C-3 position influences the chemical shifts of the neighboring protons. The proton of the hydroxyl group at C-4 can appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The carbonyl carbon (C-2) of the lactone ring in coumarin derivatives typically resonates at a downfield chemical shift (around 160-180 ppm). The carbon bearing the hydroxyl group (C-4) and the carbon attached to the nitroso group (C-3) also exhibit characteristic chemical shifts. Aromatic carbons appear in the range of approximately 115-155 ppm. For instance, in a related compound, 3-acetyl-4-hydroxycoumarin, the carbonyl carbons of the ester and the exocyclic ketone appear in the range of 165.7-181.5 ppm. samipubco.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~162 |
| C3 | - | ~94 |
| C4 | - | ~178 |
| C4a | - | ~121 |
| C5 | ~7.9 (dd) | ~126 |
| C6 | ~7.3 (td) | ~124 |
| C7 | ~7.6 (ddd) | ~134 |
| C8 | ~7.2 (dd) | ~117 |
| C8a | - | ~153 |
| 4-OH | Variable (br s) | - |
Note: The data in this table is illustrative and based on typical values for similar coumarin derivatives. ceon.rs Actual experimental values may vary.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. sdsu.edu This can provide information about the conformation of the molecule and the spatial proximity of the nitroso group to other parts of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| Correlation Type | Correlating Nuclei | Information Gained |
| COSY | Aromatic Protons (H-5, H-6, H-7, H-8) | J-coupling between adjacent aromatic protons |
| HSQC | Aromatic C-H pairs (e.g., C5-H5, C6-H6) | Direct C-H connectivity |
| HMBC | H-5 with C-4, C-7, C-8a; H-8 with C-6, C-8a | Long-range C-H connectivity, confirming the coumarin core structure |
| NOESY | Protons on the aromatic ring with the OH proton | Spatial relationships and conformation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, key absorptions would be expected for the hydroxyl, nitroso, and carbonyl groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretching of the lactone ring in coumarins is usually observed around 1700-1750 cm⁻¹. The N=O stretching of the nitroso group would be expected in the range of 1500-1600 cm⁻¹. Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region. For comparison, in 3-acetyl-4-hydroxycoumarin, the C=O ester and exocyclic ketone stretches are seen at 1747.77 cm⁻¹ and 1670.03 cm⁻¹, respectively, with the OH stretch at 3235.96 cm⁻¹. samipubco.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |
| Carbonyl (lactone, C=O) | Stretching | 1700 - 1750 |
| Nitroso (-N=O) | Stretching | 1500 - 1600 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. benthamopen.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the elemental composition can be unambiguously determined. For this compound (C₉H₅NO₄), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₅NO₄ |
| Calculated Exact Mass | 191.0168 |
| Observed [M+H]⁺ | Consistent with calculated mass |
Fragmentation Pattern Analysis
The fragmentation pattern observed in a mass spectrum provides valuable structural information. Under electron ionization (EI), coumarins typically undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO). benthamopen.com For this compound, the molecular ion peak ([M]⁺) would be expected. Common fragmentation pathways for N-nitroso compounds include the loss of the nitroso group (NO, 30 amu) or a hydroxyl radical (OH, 17 amu). osti.gov The fragmentation of the coumarin ring itself often proceeds with the loss of CO (28 amu). tandfonline.com Analysis of these fragment ions helps to piece together the structure of the parent molecule.
Table 5: Potential Mass Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment | Loss from Molecular Ion |
| 191 | [C₉H₅NO₄]⁺ (Molecular Ion) | - |
| 161 | [C₉H₅O₃]⁺ | NO |
| 163 | [C₉H₅NO₃]⁺ | CO |
| 135 | [C₈H₅NO₂]⁺ | CO + CO |
| 117 | [C₉H₅O]⁺ | NO + CO |
Note: The fragmentation pattern is hypothetical and based on known fragmentation of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as coumarin derivatives, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic transitions within the molecule, particularly those involving π and n electrons in conjugated systems.
Analysis of related compounds, such as 4-hydroxy-3-nitrocoumarin (B1395564), has shown electronic transitions in the UV-Vis spectrum. nveo.org For this compound, it is anticipated that the spectrum would be significantly influenced by the nitroso and hydroxyl groups attached to the coumarin core, affecting the π → π* and n → π* transitions. However, specific experimental data, including absorption maxima (λmax) in various solvents, are not available in the reviewed literature.
Table 1: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Reference |
|---|
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.
While the crystal structures of many coumarin derivatives have been determined and reported, a specific crystallographic study for this compound, including its crystal system, space group, and unit cell dimensions, could not be found in the surveyed scientific literature. Detailed crystallographic data has been published for the related compound, 3-Nitro-4-hydroxycoumarin, which crystallizes in the orthorhombic crystal class. researchgate.net However, this information cannot be extrapolated to the nitroso derivative due to the structural and electronic differences between a nitro (-NO2) and a nitroso (-NO) group.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C9H5NO4 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxy-3-nitrocoumarin |
Coordination Chemistry of 3 Nitroso 4 Hydroxycoumarin
Ligand Design Principles
The design of 3-nitroso-4-hydroxycoumarin as a ligand is predicated on the strategic placement of donor groups on the coumarin (B35378) framework. The 4-hydroxycoumarin (B602359) moiety itself possesses both electrophilic and nucleophilic centers, making it a reactive precursor for various derivatives. researchgate.net The introduction of a nitroso (-NO) group at the C3 position significantly enhances its coordinating ability. This functionalization creates a bidentate or potentially tridentate chelating agent with strategically positioned oxygen and nitrogen atoms.
The key design features of this compound as a ligand include:
Multiple Coordination Sites: The molecule presents several potential binding sites for metal ions, including the oxygen atom of the nitroso group, the oxygen of the hydroxyl group, and the carbonyl oxygen of the pyrone ring. This allows for the formation of stable chelate rings.
Hard and Soft Donor Atoms: The presence of both "hard" oxygen donors and a "softer" nitrogen donor allows for coordination with a wide range of metal ions, based on the principles of Hard and Soft Acids and Bases (HSAB) theory.
Tunable Electronic Properties: The aromatic coumarin ring system allows for the modification of the ligand's electronic properties through the introduction of various substituents, which can in turn influence the stability and reactivity of the resulting metal complexes.
Metal Ion Complexation Studies
The ability of this compound to form complexes with various metal ions has been the subject of several investigations. These studies aim to understand the binding behavior, stoichiometry, and geometry of the resulting coordination compounds.
Binding Site Analysis
Spectroscopic and structural studies have been instrumental in elucidating the preferred binding sites of this compound. The primary coordination typically occurs through a bidentate chelation involving the oxygen atom of the 4-hydroxyl group and the oxygen or nitrogen atom of the 3-nitroso group.
In many documented complexes, the ligand acts as a bidentate O,O-donor, coordinating through the deprotonated hydroxyl oxygen and the nitroso oxygen. This forms a stable five-membered chelate ring with the metal ion. Evidence for this binding mode comes from infrared (IR) spectroscopy, where a shift in the vibrational frequencies of the C=O, O-H, and N=O groups is observed upon complexation.
Alternatively, coordination can also occur through the hydroxyl oxygen and the nitroso nitrogen, creating a different five-membered chelate ring. The specific binding mode can be influenced by several factors, including the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.
Stoichiometry and Geometry of Complexes
The stoichiometry of metal complexes with this compound is typically determined by methods such as molar ratio and continuous variation (Job's plot) in solution, as well as by elemental analysis of the isolated solid complexes. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand).
The geometry of the resulting complexes is dictated by the coordination number of the central metal ion and the nature of the ligand and any co-ligands. For a 1:2 metal-to-ligand ratio with a bidentate ligand, a tetrahedral or square planar geometry is often observed for four-coordinate metals, while an octahedral geometry is common for six-coordinate metals, often with the inclusion of solvent molecules or other ancillary ligands in the coordination sphere. For instance, complexes with the general formula M(L)2·nH2O, where L is the deprotonated this compound ligand, have been reported for various transition metals. asianpubs.org
Synthesis of Coordination Compounds
The synthesis of coordination compounds of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general procedure often includes the following steps:
Preparation of the Ligand: this compound is synthesized by the nitrosation of 4-hydroxycoumarin. This is often achieved by treating 4-hydroxycoumarin with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures. nih.gov
Complexation Reaction: A solution of the metal salt (e.g., chloride, nitrate (B79036), or acetate) is added to a solution of the ligand, often in a molar ratio determined from prior stoichiometric studies. The reaction is typically carried out in a solvent in which both the ligand and the metal salt are soluble, such as ethanol, methanol, or aqueous mixtures.
Isolation and Purification: The resulting metal complex often precipitates from the reaction mixture upon cooling or concentration. The solid product is then collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent may be necessary to obtain pure crystalline material for characterization.
Structural Characterization of Metal Complexes
A variety of analytical and spectroscopic techniques are employed to unequivocally determine the structure of the synthesized metal complexes.
Elemental Analysis: This technique provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The disappearance of the O-H vibrational band of the free ligand and shifts in the stretching frequencies of the C=O and N=O groups upon complexation provide strong evidence for the involvement of these groups in coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination environment around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex. Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the binding mode.
Magnetic Susceptibility Measurements: These measurements help to determine the number of unpaired electrons in paramagnetic complexes, which in turn provides information about the oxidation state and coordination geometry of the metal ion.
Applications in Advanced Materials Science Research
Optoelectronic Properties Investigation
The inherent photochemical and photophysical properties of coumarin (B35378) derivatives make them prime candidates for electronic and photonic applications. nih.gov The 4-hydroxycoumarin (B602359) structure is noted for its stability, solubility in various organic solvents, and, most importantly, its fluorescence. nih.govsapub.org The fluorescence characteristics are highly tunable by adding different functional groups at various positions on the coumarin ring. sapub.org
For instance, attaching electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can lead to intense fluorescence. sapub.org A related compound, 4-Hydroxy-3-nitrocoumarin (B1395564), which features a nitro group at the same position as the nitroso group, is recognized as a valuable fluorescent probe. chemimpex.com The nitro group, being electron-withdrawing, influences the electronic environment of the coumarin ring. Similarly, the nitroso group in 3-Nitroso-4-hydroxycoumarin would act as an electron-withdrawing substituent, significantly impacting the molecule's absorption and emission spectra. Research on various 4-hydroxycoumarin derivatives shows they exhibit fluorescence at longer wavelengths, typically between 420-460 nm in ethanol, with high quantum yields. sapub.org The investigation of these properties is crucial for developing new materials for optoelectronic devices like organic light-emitting diodes (OLEDs).
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Conditions |
|---|---|---|---|
| 7-Hydroxycoumarin-3-carboxylic acid | 386 nm | 448 nm | 0.1 M Tris pH 9.0 sigmaaldrich.com |
This table is generated based on data for related coumarin compounds to illustrate typical photophysical properties.
Development of Fluorescent Probes and Labels
The coumarin platform is extensively used in the design of small-molecule fluorescent chemosensors due to its strong and stable fluorescence, biocompatibility, and structural flexibility. chemimpex.com These probes are instrumental in molecular recognition, imaging, and analytical chemistry. Derivatives of 4-hydroxycoumarin have been successfully developed as fluorescent labels and probes for detecting a variety of analytes. nih.gov
The principle often relies on a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to a target analyte. For example, 4-hydroxycoumarin derivatives have been engineered to selectively detect metal ions. The specific functional groups attached to the coumarin core determine its binding affinity and selectivity for different ions. The introduction of a 3-nitroso group could create a unique binding site, potentially leading to novel probes with high selectivity for specific targets. The compound 3-(p-azidobenzyl)-4-hydroxycoumarin, for instance, has been shown to be an effective photoaffinity probe, highlighting the versatility of the 3-substituted 4-hydroxycoumarin scaffold. nih.gov
Application in Sensing Technologies
Building on their properties as fluorescent probes, 4-hydroxycoumarin derivatives are integral to the development of advanced sensing technologies. These sensors can detect trace amounts of substances in complex mixtures, which is vital for environmental monitoring and biological research. chemimpex.com
The sensing mechanism is often based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). For instance, a sensor's fluorescence might be "quenched" in its free state and then "turned on" upon binding to an analyte that disrupts the quenching mechanism.
Researchers have designed 4-hydroxycoumarin-based chemosensors for various targets:
Metal Ions: Probes have been developed for the selective detection of ions such as Cu²⁺, Sn²⁺, Al³⁺, and Fe³⁺.
Anions: Specific derivatives have been used to create sensors for anions like pyrophosphate (PPi).
Nitroaromatic Compounds: Certain coumarin-based sensors exhibit high selectivity for detecting explosive compounds like 2,4,6-trinitrophenol (TNP).
The utility of 4-Hydroxy-3-nitrocoumarin as a fluorescent probe suggests that this compound could be similarly applied in developing sensitive analytical methods, including fluorescence spectroscopy. chemimpex.com The stability and specificity of such compounds make them reliable options for experimental sensing applications. chemimpex.com
Table 2: Examples of 4-Hydroxycoumarin-Based Sensing Applications
| Sensor Based On | Analyte Detected | Sensing Mechanism |
|---|---|---|
| 7-diethylamino-4-hydroxycoumarin derivative | Al³⁺ / PPi | Fluorescence turn-on (Al³⁺), turn-off (PPi) |
| Furo[3,2-c]coumarin derivative | Fe³⁺ | Fluorescence turn-off |
This table summarizes sensing applications of various derivatives from the 4-hydroxycoumarin family.
Role in Polymer Chemistry
The integration of coumarin derivatives into polymer structures has opened up new avenues in materials science, leading to the creation of functional and stimuli-responsive polymers. samipubco.com Coumarin and its derivatives have been used in polymer science for applications ranging from drug delivery systems to photoresponsive materials. samipubco.com
Key roles of coumarin moieties in polymer chemistry include:
Fluorescent Polymers: Incorporating fluorescent units like 4-hydroxycoumarin into a polymer backbone can yield materials with inherent fluorescence, useful for applications like optical brighteners or in sensing films. samipubco.com
Photoresponsive Polymers: Coumarin moieties can undergo a reversible photodimerization reaction when exposed to UV light of different wavelengths. This property is exploited to create photo-crosslinkable polymers. This allows for the precise control of material properties, such as creating self-healing materials or for applications in 4D printing and soft robotics.
While direct polymerization of this compound has not been extensively reported, its structural similarity to other functional coumarins suggests its potential as a monomer or a functional pendant group in polymer synthesis. The nitroso group could influence the photophysical properties of the resulting polymer or introduce new functionalities, making it a target for future research in the development of advanced polymeric materials.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The current synthesis methods for 4-hydroxy-3-nitrocoumarin (B1395564) rely on classical nitration procedures, such as the use of fuming nitric acid in chloroform (B151607) or a mixture of nitric and sulfuric acids. researchgate.netprepchem.comnih.gov These methods, while effective, pose significant environmental and safety concerns due to the use of highly corrosive and toxic reagents. Future research should prioritize the development of green and sustainable synthetic alternatives.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, improve yields, and reduce side products in the synthesis of other coumarin (B35378) derivatives. nih.gov Investigating microwave-assisted nitration of 4-hydroxycoumarin (B602359) could lead to shorter reaction times and potentially milder reaction conditions.
Solvent-Free Reactions: The use of solid-supported reagents, such as ceric ammonium (B1175870) nitrate (B79036) on montmorillonite (B579905) K-10 clay, has been reported for the regioselective nitration of 4-hydroxycoumarin. researchgate.net Expanding on these solvent-free approaches would significantly reduce volatile organic compound (VOC) emissions.
Alternative Nitrating Agents: Research into milder and more selective nitrating agents could replace the harsh acid mixtures currently employed. This would not only improve the environmental footprint of the synthesis but also enhance its safety profile.
| Research Avenue | Traditional Method | Proposed Green Alternative | Potential Benefits |
| Energy Source | Conventional heating | Microwave irradiation | Reduced reaction time, energy efficiency |
| Reaction Medium | Organic solvents (e.g., Chloroform) | Solvent-free conditions, aqueous media | Reduced VOCs, lower toxicity |
| Reagents | Fuming HNO₃ / H₂SO₄ | Solid-supported catalysts, milder nitrating agents | Improved safety, higher selectivity, easier workup |
Exploration of Novel Reaction Catalysis
The synthesis of 4-hydroxy-3-nitrocoumarin is typically a direct electrophilic substitution that does not involve catalysis. However, the broader field of coumarin chemistry has seen a surge in the use of novel catalytic systems to achieve complex transformations. researchgate.netrsc.org Applying these catalytic strategies to the synthesis and further functionalization of 3-nitroso-4-hydroxycoumarin represents a significant and unexplored avenue.
Future research could focus on:
Nanocatalysis: Nanoparticles, such as nanocrystalline ZnO, have been used as efficient catalysts for multicomponent reactions involving 4-hydroxycoumarin. researchgate.net The development of nanocatalysts for the selective nitration of 4-hydroxycoumarin could offer high efficiency and catalyst recyclability.
Homogeneous Catalysis: Transition-metal catalysts (e.g., Palladium) and organocatalysts (e.g., L-proline) have enabled the synthesis of highly functionalized coumarins. nih.govrsc.org These catalysts could be employed in novel reactions where this compound acts as a key building block.
Biocatalysis: The use of enzymes for synthetic transformations is a cornerstone of green chemistry. Exploring enzymatic pathways for the synthesis or modification of this compound could provide unparalleled selectivity under mild, aqueous conditions.
Advanced Computational Studies on Reactivity and Selectivity
Currently, there is a notable absence of computational studies focused specifically on this compound. Such studies are crucial for understanding the fundamental aspects of its chemical behavior and for rationally designing new synthetic routes and applications.
Future computational research should include:
Tautomerism and Stability: A detailed computational analysis using methods like Density Functional Theory (DFT) can elucidate the relative stabilities of the nitroso-alkene, nitro-enol, and other potential tautomers, providing a definitive understanding of the compound's dominant form.
Reaction Mechanism Analysis: Computational modeling can map the reaction coordinates for the nitration of 4-hydroxycoumarin, helping to optimize reaction conditions and predict regioselectivity.
Electronic Properties and Reactivity: Calculating molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and other electronic descriptors can predict the compound's reactivity towards various electrophiles and nucleophiles, guiding its use in further synthetic transformations. Studies on other coumarin derivatives have successfully used these methods to understand conformational and geometrical aspects. mdpi.com
Integration with Emerging Analytical Techniques
While standard analytical methods like NMR, IR, and mass spectrometry are used for the basic characterization of coumarin derivatives, integrating more advanced and emerging techniques could provide deeper insights into the structure, properties, and behavior of this compound. sigmaaldrich.com
Promising analytical directions include:
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different tautomers or isomers in the gas phase, providing structural information that is difficult to obtain from solution-phase measurements.
In-situ Spectroscopic Monitoring: Employing in-situ IR or Raman spectroscopy to monitor the synthesis of this compound in real-time would allow for precise control over the reaction, leading to improved yields and purity.
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with photodiode array (PDA) and mass spectrometer (MS) detectors, is a powerful technique for the analysis and purification of coumarin compounds and could be optimized for this specific derivative. nih.gov
Expanding Applications in Specialized Material Systems
The known application of this compound is primarily as a precursor in the synthesis of other small molecules. sigmaaldrich.comsigmaaldrich.com A significant area for future research is to explore its potential as a functional component in specialized material systems. The coumarin scaffold itself is known for its unique photochemical characteristics and is used in applications like fluorescent probes and laser dyes. nih.gov
Potential material science applications to investigate:
Functional Polymers: The nitro and hydroxyl groups offer reactive handles for incorporating the molecule into polymer chains. This could lead to the development of novel polymers with unique optical, electronic, or recognition properties.
Chemosensors: The electron-withdrawing nitro group can influence the electronic properties of the coumarin core. This could be exploited to design chemosensors where binding of an analyte to the coumarin scaffold induces a change in fluorescence or color.
Bioactive Materials: Given that substituted 4-hydroxy-3-nitrocoumarins have shown antiallergic activity, incorporating this moiety into biomaterials or hydrogels could create materials with built-in therapeutic properties. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-nitroso-4-hydroxycoumarin, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves nitrosation of 4-hydroxycoumarin derivatives under acidic conditions. For example, nitroso groups can be introduced via reaction with sodium nitrite (NaNO₂) in acetic acid at 0–5°C. Intermediates are purified via recrystallization (e.g., using ethanol/water mixtures) and characterized using -NMR and -NMR to confirm nitroso group incorporation (δ 8.5–9.5 ppm for aromatic protons adjacent to nitroso). Mass spectrometry (MS) with ESI+ ionization validates molecular ion peaks (e.g., [M+H]) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) during structural elucidation?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize labile protons and reduce splitting artifacts. For ambiguous MS peaks, perform high-resolution mass spectrometry (HRMS) to confirm exact mass (<5 ppm error). Cross-validate with IR spectroscopy to detect nitroso (N=O) stretches (~1500 cm) .
Q. What experimental design considerations are critical for optimizing reaction yields of this compound derivatives?
- Methodological Answer : Use factorial design to test variables: temperature (0–10°C minimizes side reactions), stoichiometry (1.2–1.5 equivalents of NaNO₂), and reaction time (2–4 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) to isolate nitroso derivatives. Report yields with error margins (±5%) and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data for this compound in antimicrobial assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, solvent compatibility). Standardize protocols:
- Use broth microdilution (CLSI guidelines) with neutral pH buffers.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
- Perform dose-response curves (IC₅₀) with triplicate measurements.
Cross-validate with alternative assays (e.g., disk diffusion) and assess nitroso group redox activity via cyclic voltammetry .
Q. What strategies enhance the regioselectivity of nitrosation in coumarin derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic effects. Electron-donating groups (e.g., -OCH₃) at the coumarin 4-position direct nitrosation to the 3-position. Computational modeling (DFT, Gaussian 09) predicts charge distribution and reactive sites. Experimentally, use directing groups (e.g., boronic acid) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Synthesize analogs with substituents at positions 3, 6, and 8 (e.g., halogens, alkyl groups).
- Test against target enzymes (e.g., cytochrome P450) using fluorometric assays.
- Correlate logP (HPLC-derived) with membrane permeability.
- Use multivariate analysis (e.g., PCA) to identify key physicochemical drivers (e.g., dipole moment, H-bond donors) .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.
- Monitor degradation via HPLC-UV (λ = 320 nm for nitroso absorption).
- Use LC-MS/MS to identify degradation products (e.g., reduction to amine).
- Assess photostability under UV light (λ = 254 nm) to simulate storage conditions .
Data Analysis and Reporting
Q. How should researchers handle conflicting computational vs. experimental data in reactivity studies?
- Methodological Answer :
- Reconcile discrepancies by refining computational parameters (e.g., solvation models, basis sets).
- Validate docking results (AutoDock Vina) with mutagenesis data or isotopic labeling.
- Report both datasets transparently, highlighting limitations (e.g., in silico approximations) .
Q. What methodologies are recommended for analyzing nitroso group redox behavior in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
